molecular formula C13H9ClN2O3S2 B5038360 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5038360
M. Wt: 340.8 g/mol
InChI Key: IWCMJAANWGVXDI-XFFZJAGNSA-N
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Description

3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthesized compound that belongs to the thiazolidinone family. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action for 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes or by interacting with cellular components.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has significant biochemical and physiological effects. It has been reported to have antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, this compound has shown anticancer activity against several cancer cell lines. It has also been studied for its potential to inhibit enzymes involved in various diseases such as diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a broad-spectrum inhibitor. This compound has shown activity against a wide range of enzymes and microorganisms, making it a versatile tool for research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound as a potential drug candidate for various diseases. Additionally, further studies are needed to understand the mechanism of action for this compound and to investigate its potential as an inhibitor for other enzymes. Finally, research could focus on improving the solubility of this compound to increase its bioavailability and expand its use in lab experiments.

Synthesis Methods

The synthesis of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 2-chloro-5-nitrobenzaldehyde and thiourea in the presence of allyl bromide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Scientific Research Applications

3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential in medicinal chemistry research. It has been studied for its antibacterial, antifungal, and anticancer properties. Furthermore, this compound has been investigated as a potential inhibitor for various enzymes such as urease, α-glucosidase, and acetylcholinesterase.

properties

IUPAC Name

(5Z)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c1-2-5-15-12(17)11(21-13(15)20)7-8-6-9(16(18)19)3-4-10(8)14/h2-4,6-7H,1,5H2/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCMJAANWGVXDI-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-chloro-5-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

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